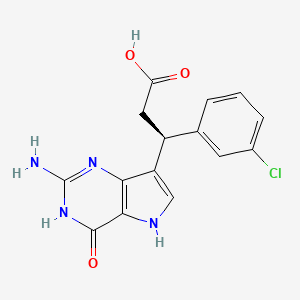![molecular formula C57H106Al2O8 B1179735 Aluminum,tris[(9Z)-9-octadecenoato-kO]-m-oxo(2-propanolato)di- (9CI) CAS No. 144913-86-0](/img/new.no-structure.jpg)
Aluminum,tris[(9Z)-9-octadecenoato-kO]-m-oxo(2-propanolato)di- (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum,tris[(9Z)-9-octadecenoato-kO]-m-oxo(2-propanolato)di- (9CI) is a complex organometallic compound. It is known for its unique structure, which includes aluminum coordinated with octadecenoate and propanolato ligands. This compound is used in various industrial and scientific applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aluminum,tris[(9Z)-9-octadecenoato-kO]-m-oxo(2-propanolato)di- (9CI) typically involves the reaction of aluminum isopropoxide with oleic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where aluminum isopropoxide and oleic acid are mixed in precise stoichiometric ratios. The reaction mixture is then heated and stirred continuously until the desired product is formed. The product is purified through distillation or recrystallization to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Aluminum,tris[(9Z)-9-octadecenoato-kO]-m-oxo(2-propanolato)di- (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and other oxidation products.
Reduction: It can be reduced under specific conditions to yield aluminum metal and reduced organic fragments.
Substitution: The octadecenoate and propanolato ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Ligand exchange reactions can be facilitated by using strong acids or bases, depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields aluminum oxide, while reduction can produce aluminum metal and various organic by-products.
Scientific Research Applications
Aluminum,tris[(9Z)-9-octadecenoato-kO]-m-oxo(2-propanolato)di- (9CI) has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing into its use as an adjuvant in vaccines and other pharmaceutical formulations.
Industry: It is employed in the production of high-performance materials, including coatings and adhesives, due to its excellent binding properties.
Mechanism of Action
The mechanism of action of Aluminum,tris[(9Z)-9-octadecenoato-kO]-m-oxo(2-propanolato)di- (9CI) involves its ability to coordinate with various substrates through its aluminum center. This coordination facilitates the formation of stable complexes, which can enhance the reactivity of the substrates. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery.
Comparison with Similar Compounds
Similar Compounds
Aluminum zirconate: Similar in its use as a catalyst and in high-performance materials.
Aluminum trihydrate: Used in flame retardants and as a filler in polymers.
Aluminum starch octenylsuccinate: Employed in the food industry as a stabilizer and thickening agent.
Uniqueness
Aluminum,tris[(9Z)-9-octadecenoato-kO]-m-oxo(2-propanolato)di- (9CI) is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring precise coordination chemistry and stability.
Properties
CAS No. |
144913-86-0 |
|---|---|
Molecular Formula |
C57H106Al2O8 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[5-(butyrylamino)-2-methylphenyl]cyclopropanecarboxamide](/img/structure/B1179673.png)

